1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene is a halogenated aromatic compound with the molecular formula C6D3NO2FBr. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, along with deuterium atoms replacing hydrogen atoms at specific positions on the benzene ring. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
The synthesis of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene typically involves multiple steps, including halogenation, nitration, and deuteration. One common synthetic route is as follows:
Nitration: The nitro group is introduced via nitration, which involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Deuteration: The replacement of hydrogen atoms with deuterium can be achieved through the use of deuterated reagents or solvents, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studies involving isotopic labeling.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways.
Industry: The compound is used in materials science for the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene depends on the specific application and the molecular targets involved
Bromine: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes and receptors.
Fluorine: Contributes to the compound’s stability and reactivity, influencing its interactions with other molecules
Comparison with Similar Compounds
1-Bromo-2,4,5-trideuterio-6-fluoro-3-nitro-benzene can be compared with other halogenated and nitro-substituted benzene derivatives:
1-Bromo-4-fluorobenzene: Lacks the nitro and deuterium substitutions, making it less versatile in certain applications.
1-Bromo-2-fluorobenzene: Similar to 1-Bromo-4-fluorobenzene but with different substitution patterns, affecting its reactivity and applications.
1-Bromo-2,4,5-trifluoro-3-nitrobenzene: Contains fluorine atoms instead of deuterium, which may influence its chemical properties and applications.
The unique combination of bromine, fluorine, nitro, and deuterium substitutions in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H3BrFNO2 |
---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
1-bromo-2,4,5-trideuterio-6-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H/i1D,2D,3D |
InChI Key |
FAWMTDSAMOCUAR-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])Br)F)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.